molecular formula C7H14Cl2N2OS B1530965 [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride CAS No. 1185294-40-9

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride

Cat. No.: B1530965
CAS No.: 1185294-40-9
M. Wt: 245.17 g/mol
InChI Key: KCVLQNAYMOHABM-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride” is a chemical compound with the CAS Number: 1185294-40-9 . It is used in biochemical research .


Molecular Structure Analysis

The molecular weight of this compound is 245.17 . The exact molecular structure could not be found in the search results.

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiazole derivatives, including those similar to the specified compound, have been explored for their antibacterial and antifungal activities. Research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff bases demonstrated moderate activity against bacteria and fungi, suggesting the potential of thiazole compounds in developing antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Photopolymerization

Another application area is in the field of materials science, specifically in photopolymerization processes. Guillaneuf et al. (2010) investigated an alkoxyamine bearing a chromophore group for its potential in nitroxide-mediated photopolymerization (NMP), highlighting the usefulness of certain thiazole compounds in the development of novel polymer materials (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Synthesis of Complex Molecules

Thiazole derivatives are also critical in the synthesis of complex molecules. Žugelj et al. (2009) demonstrated the transformation of a thiazole compound into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, indicating the role of thiazole derivatives as intermediates in the synthesis of heterocyclic compounds, which have various applications in medicinal chemistry (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Anticancer Research

Furthermore, thiazole compounds have been investigated for their potential anticancer properties. Jasztold-Howorko et al. (2005) synthesized pyridocarbazole derivatives from a thiazole-containing compound, demonstrating preliminary in vitro cytotoxic activity against cancer cell lines, suggesting the potential of thiazole derivatives in cancer research (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).

Future Directions

The future directions of this compound are not clear from the search results. It is currently used in biochemical research , and further studies could reveal more applications.

Properties

IUPAC Name

[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-5-6(3-8)11-7(9-5)4-10-2;;/h3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVLQNAYMOHABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
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[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
Reactant of Route 3
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
Reactant of Route 4
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
Reactant of Route 5
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[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
Reactant of Route 6
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[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride

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